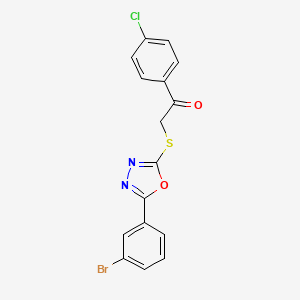![molecular formula C15H12FN3O3S2 B2431855 2-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 672925-40-5](/img/structure/B2431855.png)
2-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is a chemical compound with a molecular weight of 329.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12FN3O2S/c17-12-5-3-11 (4-6-12)15 (21)18-19-16 (22)14-13 (7-10-23-14)20-8-1-2-9-20/h1-10H, (H,18,21) (H,19,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Nucleophilic Substitution Reactions:
- Tokárová et al. (2017) explored nucleophilic substitution reactions of partially fluorinated benzenes, which is relevant to understanding the chemical properties and reactivity of compounds like 2-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (Tokárová et al., 2017).
Synthesis of Analogues and Derivatives:
- Saemian et al. (2007) discussed the synthesis of 1,2-diaryl pyrroles, which are structurally similar to the compound . This research contributes to understanding the methods of synthesizing such complex molecules (Saemian et al., 2007).
- Dvornikova et al. (2003) synthesized and studied 2-fluoro- and 3-fluoro-substituted heterocycles, providing insights into the properties of fluorine substitutions in similar compounds (Dvornikova et al., 2003).
Characterization and Properties:
- Burger et al. (2001) examined the reactivity of 2-fluoro-3-trifluoromethylfurans and -thiophenes, which may provide insights into the behavior of similar fluoro-substituted compounds (Burger et al., 2001).
- Silva et al. (2006) studied the synthesis of chloromaleimidobenzenesulfonylhydrazones, which are chemically related, offering a perspective on the synthesis and potential applications of these compounds (Silva et al., 2006).
Biological Evaluation and Antibacterial Activity:
- Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid and studied their antibacterial properties, which may indicate potential biomedical applications of similar compounds (Kostenko et al., 2015).
Synthesis of Radioligands:
- Glaser et al. (2007) used a similar compound for the development of radioligands, indicating the potential use of such compounds in imaging and diagnostic techniques (Glaser et al., 2007).
Optical Properties in Conducting Polymers:
- Soyleyici et al. (2013) investigated new types of 2,5-di(2-thienyl)pyrrole compounds, including their optical properties in conducting polymers, which could suggest applications in materials science (Soyleyici et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N'-(2-fluorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-11-5-1-2-6-13(11)24(21,22)18-17-15(20)14-12(7-10-23-14)19-8-3-4-9-19/h1-10,18H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWSAFBSECVLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)
![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)
![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)
![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2431781.png)
![2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2431782.png)

![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431788.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2431790.png)

![(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2431795.png)